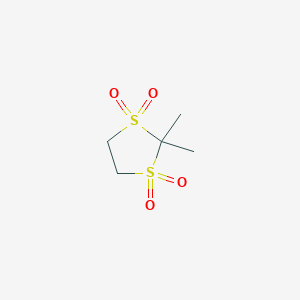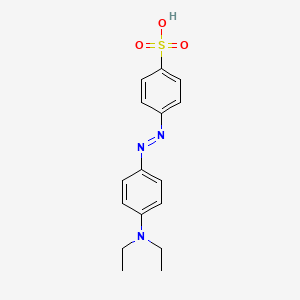
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine is a chemical compound that belongs to the class of organosilicon compounds It features a pyridine ring substituted with four chlorine atoms and a diphenylmethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine typically involves the reaction of 2,3,5,6-tetrachloropyridine with diphenylmethylsilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the formation of the silicon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The silicon-carbon bond can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of silanols.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets. The diphenylmethylsilyl group can interact with biological membranes and proteins, potentially altering their function. The chlorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((Trimethylsilyl)methyl)-2,3,5,6-tetrachloropyridine
- 4-((Phenylmethylsilyl)-2,3,5,6-tetrachloropyridine
- 4-((Diphenylmethylsilyl)-2,3,5,6-tetrachloropyridine
Uniqueness
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine is unique due to the presence of the diphenylmethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
31397-65-6 |
|---|---|
Molekularformel |
C18H13Cl4NSi |
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
methyl-diphenyl-(2,3,5,6-tetrachloropyridin-4-yl)silane |
InChI |
InChI=1S/C18H13Cl4NSi/c1-24(12-8-4-2-5-9-12,13-10-6-3-7-11-13)16-14(19)17(21)23-18(22)15(16)20/h2-11H,1H3 |
InChI-Schlüssel |
HNSUWZXCAFNCHD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C(=NC(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



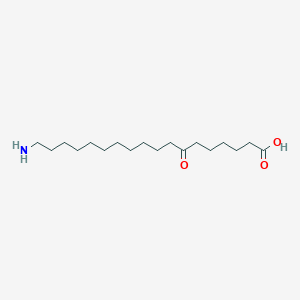
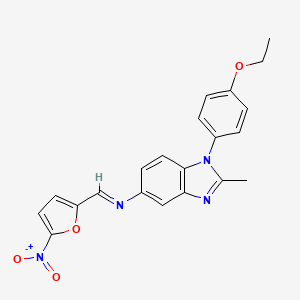
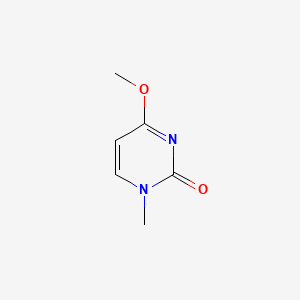
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)


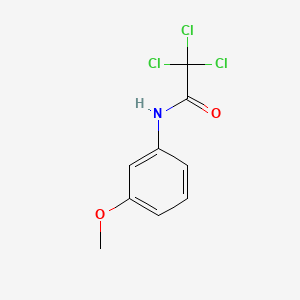
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)

